Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Description
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is a specialized organic compound characterized by a butanoate ester backbone, a ketone group at the 3-position, and a 3-(trifluoromethyl)phenyl substituent at the 4-position. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety that enhances the compound’s lipophilicity, metabolic stability, and reactivity, making it valuable in pharmaceutical and agrochemical synthesis . Its molecular formula is C₁₃H₁₃F₃O₃, and it is typically synthesized via multi-step reactions involving Claisen condensations or cross-coupling methodologies under optimized catalytic conditions .
Properties
IUPAC Name |
ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)8-11(17)7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMSCTZPRRWOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is utilized in diverse scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
The positioning of functional groups significantly impacts chemical and biological properties. Key comparisons include:
| Compound Name | Structural Features | Unique Properties | Applications |
|---|---|---|---|
| Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | -CF₃ at phenyl 3-position | High lipophilicity; enhanced binding to hydrophobic targets | Pharmaceutical intermediates |
| Ethyl 3-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | -CF₃ at phenyl 4-position | Altered electronic effects due to para-substitution; variable biological activity | Specialty chemical synthesis |
| Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Keto group at 2-position | Different reactivity in nucleophilic additions | Research reagent |
| Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate | Phenoxy group instead of phenyl | Increased solubility in polar solvents | Agrochemical precursors |
Key Insight : The meta-position of the -CF₃ group in the target compound optimizes electronic and steric effects for drug-like properties, whereas para-substitution reduces steric hindrance but may diminish target affinity .
Heterocyclic and Fluorinated Analogs
Replacing the phenyl ring with heterocycles or additional fluorines alters bioactivity:
Key Insight : Heterocyclic analogs like pyridine or thiophene derivatives introduce polar interactions, while polyfluorinated analogs improve metabolic stability but may reduce bioavailability due to excessive hydrophobicity .
Ester and Keto Group Modifications
Variations in the ester or keto groups influence reactivity:
| Compound Name | Structural Features | Unique Properties | Applications |
|---|---|---|---|
| Methyl 3-Oxo-2-Phenylbutyrate | Methyl ester; keto at 2-position | Precursor to amphetamines; simpler synthesis | Controlled substance synthesis |
| Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate | Phosphoryl group at 4-position | Chelating ability; metal-catalyzed reactions | Catalysis research |
| 4-(2,4,5-Trifluorophenyl)-3-oxo-butanoic acid | Carboxylic acid instead of ester | pH-dependent solubility; ionic interactions | Analytical standards |
Key Insight : Ethyl esters balance lipophilicity and hydrolytic stability, whereas phosphoryl or carboxylic acid derivatives enable specialized applications in catalysis or ionic binding .
Biological Activity
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate, a compound characterized by its trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11F3O3
- Molecular Weight : 260.21 g/mol
- IUPAC Name : this compound
- CAS Number : 106263-53-0
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with various molecular targets such as enzymes and receptors.
The mechanism of action of this compound involves:
- Interaction with Enzymes : The compound has been shown to modulate enzyme activity, particularly in pathways related to inflammation and cancer.
- Receptor Binding : It may also interact with specific receptors, influencing cellular signaling pathways.
The enhanced lipophilicity due to the trifluoromethyl group facilitates these interactions, allowing for effective modulation of biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF-7) and others. The mechanism likely involves apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
